molecular formula C7H5NO2S B8808539 Benzo[d]isothiazole 1,1-dioxide CAS No. 5669-05-6

Benzo[d]isothiazole 1,1-dioxide

Cat. No.: B8808539
CAS No.: 5669-05-6
M. Wt: 167.19 g/mol
InChI Key: BTNAZHHYONIOIV-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole 1,1-dioxide is a useful research compound. Its molecular formula is C7H5NO2S and its molecular weight is 167.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

5669-05-6

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C7H5NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-5H

InChI Key

BTNAZHHYONIOIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NS2(=O)=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

For longer side chains, the rearrangement is performed with n-BuLi (ca 1.6 M in hexane) in THF at −78° C. as above, followed by addition of a cosolvent such as DMPU and reaction with O-protected 1-bromo-alcohols or α-chloro-co-iodoalkane (e.g. 1-bromo-n-tetrahydro-pyaranyloxyalkane) to yield the O-protected compounds 9b or the chloro compound 9c (step i). O-protected compounds 9b can be deprotected to the corresponding alkynol 9a (in MeOH at 50-60° C., in the presence of catalytic amount of pyridinium toluene-4-sulfonate). Alcohol 9a can be reacted with Huenig's base/trifluoromethane sulfonic acid anhydride at −15° C. in CH2Cl2 (in situ generation of the corresponding triflate) followed by treatment with Huenig's base and the corresponding amine NHA1A2 at −15° C. to RT to give amine 5. Alternatively, mesylation of alcohol 9a with methanesulfonylchloride, pyridine and DMAP in CH2Cl2 at 0° C. to RT gives mesylate 10. Conversion of the mesylate 10 or the chloride 9c (or the in situ generated iodide) to the amine 5 can be accomplished with an excess of the corresponding amine NHA1A2 in DMA at RT or as described above (step 1).
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